molecular formula C12H8ClF3N2O B14078678 3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine

Cat. No.: B14078678
M. Wt: 288.65 g/mol
InChI Key: ITEZLWPUISPVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine is a compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a chloro group at the 3-position, a trifluoromethoxy group at the 2-position of the phenyl ring, and an amine group at the 2-position of the pyridine ring. The incorporation of fluorine atoms in the structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures to ensure efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of the original compound, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chloro, trifluoromethoxy, and amine groups in 3-Chloro-5-(2-(trifluoromethoxy)phenyl)pyridin-2-amine imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These properties make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H8ClF3N2O

Molecular Weight

288.65 g/mol

IUPAC Name

3-chloro-5-[2-(trifluoromethoxy)phenyl]pyridin-2-amine

InChI

InChI=1S/C12H8ClF3N2O/c13-9-5-7(6-18-11(9)17)8-3-1-2-4-10(8)19-12(14,15)16/h1-6H,(H2,17,18)

InChI Key

ITEZLWPUISPVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(N=C2)N)Cl)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.